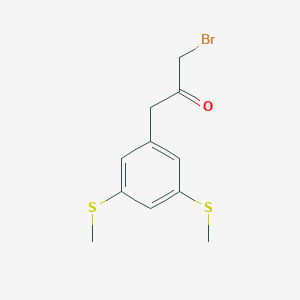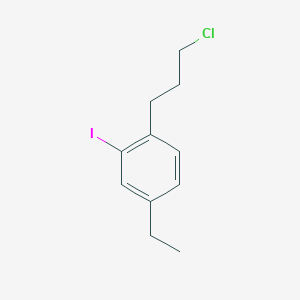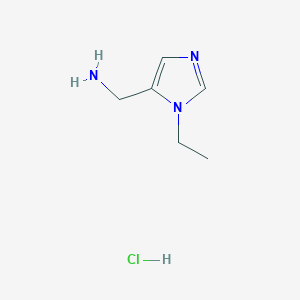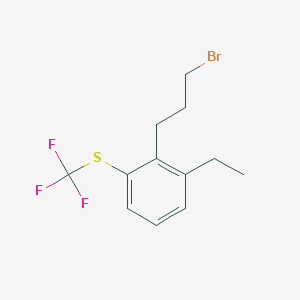
(R)-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a valuable molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium or platinum to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
化学反応の分析
Types of Reactions
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving amino acids and their derivatives.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group and fluoro-substituted phenyl ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying molecular mechanisms.
類似化合物との比較
Similar Compounds
2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol: A structurally similar compound with similar functional groups but lacking the amino group.
2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol: Another similar compound with slight variations in the functional groups.
Uniqueness
®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H10ClF4NO |
|---|---|
分子量 |
259.63 g/mol |
IUPAC名 |
(2R)-2-amino-2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15;/h1-3,7,15H,4,14H2;1H/t7-;/m0./s1 |
InChIキー |
ZGCAAPRSBBETGF-FJXQXJEOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)F)[C@H](CO)N)C(F)(F)F.Cl |
正規SMILES |
C1=CC(=C(C(=C1)F)C(CO)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride](/img/structure/B14044405.png)
![2,5-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B14044407.png)










![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)

